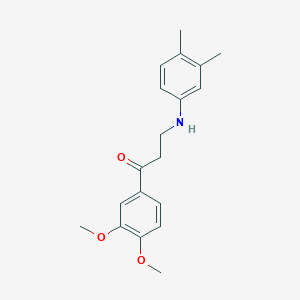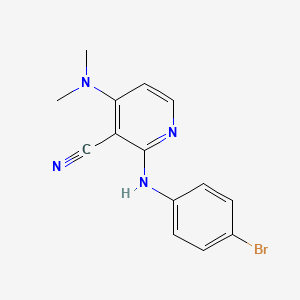
3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a furan ring, a thiophene ring, an isoxazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring and the thiophene ring would likely contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Antioxidant Agents
A study by Prabakaran, Manivarman, and Bharanidharan (2021) involves the synthesis of novel chalcone derivatives closely related to the requested compound. These derivatives were synthesized using TiO2-ZnS in ethanol under reflux conditions. The synthesized compounds were tested for in vitro antioxidant activity against DPPH, showing potential as antioxidants. The study also includes ADMET, QSAR, and molecular modeling studies, highlighting the compound's interactions with protein tyrosine kinase and its potential as a therapeutic agent due to strong hydrogen bonding with the enzyme (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Arora, Saravanan, Mohan, and Bhattacharjee (2013) described the synthesis of thiophenes, employing the Gewald reaction, that bear resemblance to the core structure of the requested compound. These synthesized thiophenes were further treated to yield Schiff bases, which were characterized and tested for antimicrobial activity. The results indicate potential antimicrobial applications, showcasing the importance of structural motifs present in the requested compound for developing antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antiinflammatory and Antibacterial Agents
Ravula, Babu, Manich, Rika, Chary, and Ch (2016) conducted a study on pyrazoline derivatives, which shares a furan moiety with the requested compound. These derivatives exhibited significant in vivo antiinflammatory and in vitro antibacterial activity. The study emphasizes the potential of such structures in developing drugs with antiinflammatory and antibacterial properties (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c1-12-18(19(24-28-12)14-5-2-3-6-15(14)22)21(26)23-11-13-8-9-17(29-13)20(25)16-7-4-10-27-16/h2-10H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIVEQVOQVZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

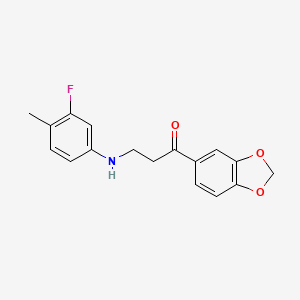
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
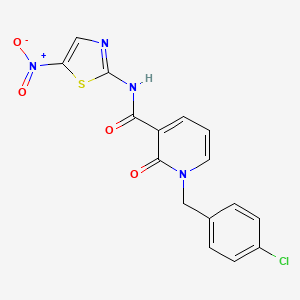
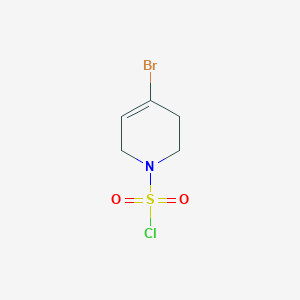
![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)

